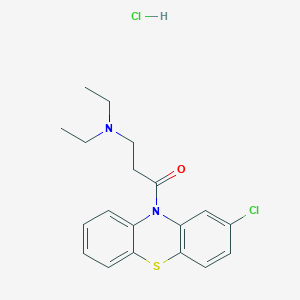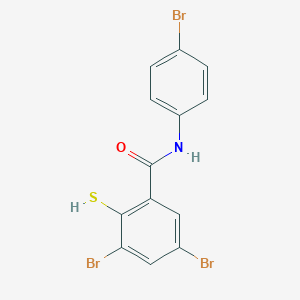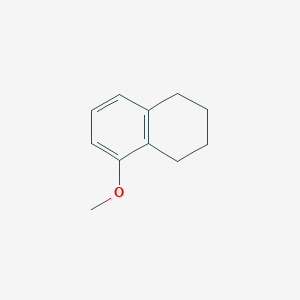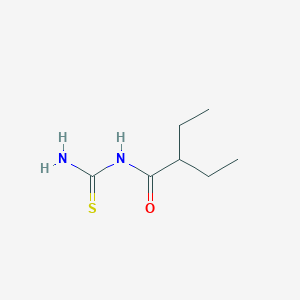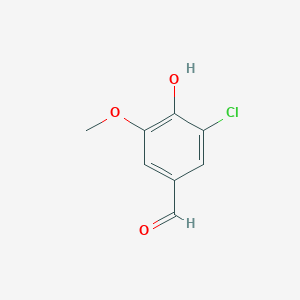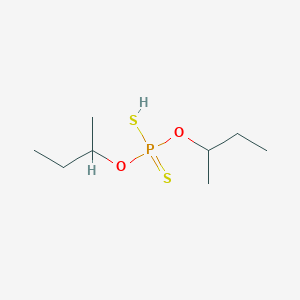
Phosphorodithioic acid, O,O-bis(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-bis(1-methylpropyl) ester, commonly known as malathion, is an organophosphate insecticide widely used in agriculture and public health programs. It is a clear, colorless liquid with a faint odor and is highly toxic to insects and other pests. The chemical structure of malathion is similar to that of nerve agents, which makes it a potent insecticide.
Wirkmechanismus
Malathion acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Malathion can have toxic effects on humans and other animals if ingested, inhaled, or absorbed through the skin. It can cause symptoms such as nausea, vomiting, diarrhea, headache, and dizziness. Long-term exposure to malathion has been linked to neurological and developmental disorders, as well as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Malathion is commonly used in laboratory experiments to study its effects on insects and other pests. Its advantages include its potency and effectiveness in controlling pest populations, as well as its relatively low cost. However, its toxicity to humans and other animals can be a limitation, and precautions must be taken to ensure the safety of researchers and test subjects.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding malathion. One area is the development of alternative insecticides that are less toxic to humans and the environment. Another area is the study of the long-term effects of malathion exposure on human health and the environment. Additionally, research could be conducted on the development of more effective methods for controlling mosquito populations without the use of insecticides.
Synthesemethoden
Malathion can be synthesized by reacting diethyl phosphorochloridate with 1-methylpropyl alcohol in the presence of a base such as sodium hydroxide. The resulting product is then purified by distillation and can be used as an insecticide.
Wissenschaftliche Forschungsanwendungen
Malathion has been extensively studied for its insecticidal properties and its effects on human health and the environment. It is commonly used in agricultural practices to control pests on crops such as fruits, vegetables, and grains. It is also used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever.
Eigenschaften
CAS-Nummer |
107-55-1 |
|---|---|
Produktname |
Phosphorodithioic acid, O,O-bis(1-methylpropyl) ester |
Molekularformel |
C8H19O2PS2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
di(butan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-5-7(3)9-11(12,13)10-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
YJNALOLHXQQOIK-UHFFFAOYSA-N |
SMILES |
CCC(C)OP(=S)(OC(C)CC)S |
Kanonische SMILES |
CCC(C)OP(=S)(OC(C)CC)S |
Andere CAS-Nummern |
13192-40-0 107-55-1 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



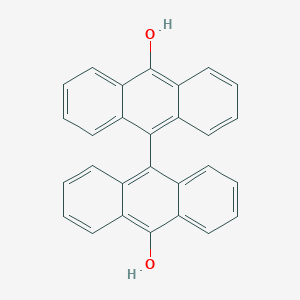
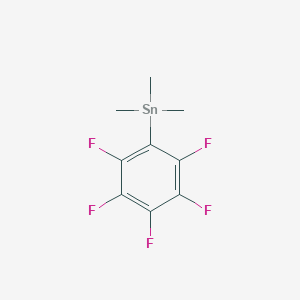
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
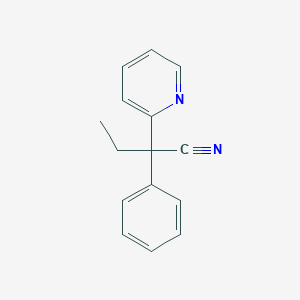
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
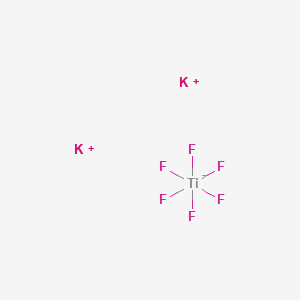
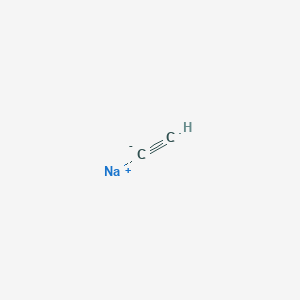
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
